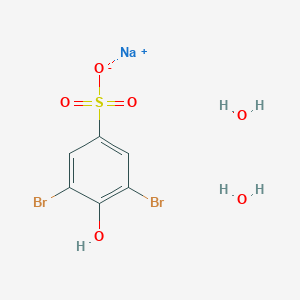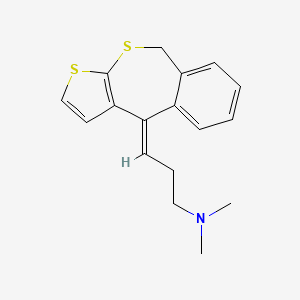
Sodium 2,6-dibromophenol-4-sulfonate dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,6-dibromophenol-4-sulfonate dihydrate is a chemical compound with the molecular formula C₆H₃Br₂O₄S·Na·2H₂O. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of bromine atoms and a sulfonate group, which contribute to its reactivity and solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,6-dibromophenol-4-sulfonate dihydrate typically involves the bromination of phenol followed by sulfonation. The process can be summarized as follows:
Bromination: Phenol is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 2 and 6 positions of the aromatic ring.
Sulfonation: The dibromophenol is then reacted with sulfuric acid or a sulfonating agent to introduce the sulfonate group at the 4 position.
Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.
Crystallization: The compound is crystallized from water to obtain the dihydrate form.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of bromination and sulfonation while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the formation of less brominated or de-sulfonated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Brominated quinones or sulfonated quinones.
Reduction: Partially brominated phenols or desulfonated phenols.
Substitution: Phenolic derivatives with substituted nucleophiles.
Chemistry:
Analytical Chemistry: Used as a reagent for the detection and quantification of various analytes due to its chromogenic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Antimicrobial Activity: Exhibits antimicrobial properties, which are being explored for potential therapeutic applications.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals, particularly for its antimicrobial and enzyme inhibitory properties.
Industry:
Dye Manufacturing: Used in the production of dyes and pigments due to its ability to form stable colored compounds.
Water Treatment: Employed in water treatment processes to remove contaminants through chemical reactions.
Wirkmechanismus
The mechanism of action of Sodium 2,6-dibromophenol-4-sulfonate dihydrate involves its interaction with molecular targets such as enzymes and microbial cell walls. The bromine atoms and sulfonate group play crucial roles in binding to active sites of enzymes, leading to inhibition. In microbial cells, the compound disrupts cell wall synthesis, resulting in antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
- Sodium 2,4-dibromophenol-6-sulfonate
- Sodium 2,6-dichlorophenol-4-sulfonate
- Sodium 2,6-dibromophenol-4-carboxylate
Comparison:
- Sodium 2,6-dibromophenol-4-sulfonate dihydrate is unique due to its specific bromination pattern and the presence of a sulfonate group, which confer distinct reactivity and solubility properties.
- Sodium 2,4-dibromophenol-6-sulfonate has a different bromination pattern, affecting its reactivity and applications.
- Sodium 2,6-dichlorophenol-4-sulfonate replaces bromine with chlorine, resulting in different chemical behavior and potentially different biological activities.
- Sodium 2,6-dibromophenol-4-carboxylate has a carboxylate group instead of a sulfonate, influencing its solubility and reactivity.
Eigenschaften
Molekularformel |
C6H7Br2NaO6S |
|---|---|
Molekulargewicht |
389.98 g/mol |
IUPAC-Name |
sodium;3,5-dibromo-4-hydroxybenzenesulfonate;dihydrate |
InChI |
InChI=1S/C6H4Br2O4S.Na.2H2O/c7-4-1-3(13(10,11)12)2-5(8)6(4)9;;;/h1-2,9H,(H,10,11,12);;2*1H2/q;+1;;/p-1 |
InChI-Schlüssel |
XYHMIVGROSZJLR-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)O)Br)S(=O)(=O)[O-].O.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-butan-2-yl-22-(1H-indol-3-ylmethyl)-9,9-dimethyl-12,15,18,21,24-pentaoxo-3,7,8-trithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B10784274.png)






![1-[4-(2-Hydroxyethyl)piperazin-1-yl]icosa-5,8,11-triyn-1-one](/img/structure/B10784337.png)

![3-[(4R)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol](/img/structure/B10784350.png)




